5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 . It is of significant interest as a new class of HIV-1 replication inhibitors .
Synthesis Analysis
A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2 (1 H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride . The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H
. The compound has a molecular weight of 185.65 g/mol .
Chemical Reactions Analysis
The synthesis of this compound features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 185.0719751 g/mol . The topological polar surface area of the compound is 50.9 Ų .
Scientific Research Applications
Reactivity and Derivative Formation
The reactivity of related compounds such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored, revealing the potential to obtain mono- and di-amino-substituted derivatives under various conditions. This reactivity highlights the compound's utility in synthesizing structurally diverse derivatives, potentially useful in various scientific applications (Sirakanyan et al., 2014).
Synthesis of Key Intermediates
Efficient synthesis methods for key intermediates in the production of alphaVbeta3 integrin antagonists have been developed using 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. Such methods are crucial for creating compounds that may serve as potential therapeutics in treating conditions related to integrin function (Hartner et al., 2004).
Library Synthesis for Antituberculosis Activity
The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been utilized in the synthesis of a compound library, with subsequent screening revealing lead compounds with antituberculosis activity. This application demonstrates the compound's role in drug discovery and development for infectious diseases (Zhou et al., 2008).
Structural Diversification
Multicomponent synthesis techniques involving 5,6,7,8-tetrahydro-1,6-naphthyridines have been developed, enabling the construction of complex and diverse molecular architectures. Such techniques offer valuable tools for creating novel compounds with potential applications in various fields of scientific research (Fayol & Zhu, 2005).
Mechanism of Action
Target of Action
Compounds in the naphthyridine family have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines have been shown to impact a wide range of biological applications, suggesting that they may affect multiple pathways .
Result of Action
Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBECPQNAFQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743930 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-01-5 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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